Potassium perfluorooctanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

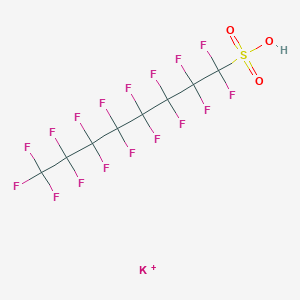

Potassium perfluorooctanesulfonate is a synthetic organofluorine compound with the chemical formula C₈F₁₇KO₃S. It is known for its exceptional stability and resistance to degradation, making it a persistent environmental pollutant. This compound is widely used in various industrial applications due to its unique properties, such as high thermal stability, chemical resistance, and surfactant capabilities.

準備方法

Synthetic Routes and Reaction Conditions: Potassium perfluorooctanesulfonate is typically synthesized through the electrochemical fluorination of octanesulfonic acid. The process involves the following steps:

Electrochemical Fluorination: Octanesulfonic acid is subjected to electrochemical fluorination in anhydrous hydrogen fluoride at a voltage of around 15V. This reaction produces perfluorooctanesulfonic acid.

Neutralization: The resulting perfluorooctanesulfonic acid is then neutralized with potassium hydroxide to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale electrochemical fluorination reactors. The process is carefully controlled to ensure high yield and purity. The final product is typically obtained as a white or slightly yellow powder, which is then purified and dried for commercial use .

化学反応の分析

Types of Reactions: Potassium perfluorooctanesulfonate is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Decomposition: Under extreme conditions, such as high temperatures or strong reducing agents, it can decompose to release perfluorooctane and sulfur dioxide.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Decomposition Conditions: High temperatures (above 300°C) or strong reducing agents like lithium aluminum hydride can induce decomposition.

Major Products:

Substitution Products: Depending on the nucleophile, products can include perfluorooctanesulfonamides or perfluorooctanesulfonates.

Decomposition Products: Perfluorooctane and sulfur dioxide are the primary decomposition products.

科学的研究の応用

Toxicological Studies

K+PFOS has been extensively studied for its toxicological effects on both human health and wildlife. Research has shown that exposure to K+PFOS can lead to various adverse health outcomes:

- Subchronic Toxicity : In studies involving primates, significant adverse effects were observed at higher doses (0.75 mg/kg/day), including decreased body weights, increased liver weights, and altered serum cholesterol levels. Recovery from these effects was noted within 211 days post-treatment .

- Developmental Neurotoxicity : Investigations have indicated that K+PFOS exposure may affect growth, learning, and immune responses in infants and children .

Environmental Impact Studies

K+PFOS is recognized for its environmental persistence, leading to bioaccumulation in wildlife:

- Aquatic Toxicity : Studies have demonstrated that K+PFOS can adversely affect aquatic organisms, with implications for ecosystems .

- Soil and Water Contamination : The compound has been detected in various environmental matrices, raising concerns about long-term ecological effects .

Data Tables

Case Study 1: Primates Exposure

A study conducted on male and female monkeys over a period of 182 days revealed significant health impacts at higher doses of K+PFOS. The findings suggested a clear dose-response relationship with observable recovery patterns post-exposure .

Case Study 2: Aquatic Ecosystems

Research exploring the impact of K+PFOS on aquatic life highlighted the compound's toxicity to fish species. The study provided insights into the ecological ramifications of PFAS contamination in freshwater systems .

Regulatory Context

Due to the identified risks associated with K+PFOS, regulatory agencies globally are taking steps to limit its use and mitigate exposure risks:

- EPA Guidelines : The Environmental Protection Agency (EPA) has established guidelines for monitoring PFAS levels in drinking water and other environmental samples.

- International Regulations : Many countries are implementing stricter regulations on PFAS usage in consumer products due to their persistence and potential health impacts.

作用機序

Potassium perfluorooctanesulfonate exerts its effects primarily through its interaction with proteins and cell membranes. It can bind to serum albumin and other plasma proteins, altering their function. Additionally, it disrupts lipid bilayers, affecting membrane integrity and cellular signaling pathways. These interactions can lead to various toxicological effects, including endocrine disruption and hepatotoxicity .

類似化合物との比較

Perfluorooctanoic Acid (PFOA): Similar in structure but with a carboxylic acid group instead of a sulfonate group.

Perfluorobutanesulfonate (PFBS): A shorter-chain analog with similar properties but lower bioaccumulation potential.

Perfluorooctanesulfonamide (PFOSA): An amide derivative with different reactivity and applications.

Uniqueness: Potassium perfluorooctanesulfonate is unique due to its high thermal and chemical stability, making it particularly useful in harsh industrial environments. Its strong surfactant properties and resistance to degradation also distinguish it from other perfluorinated compounds.

生物活性

Potassium perfluorooctanesulfonate (PFOS) is a fluorinated compound that has garnered significant attention due to its persistence in the environment and potential adverse health effects. This article explores the biological activity of PFOS, focusing on its toxicological effects, mechanisms of action, and implications for human health based on diverse research findings.

Overview of PFOS

PFOS is a member of the per- and polyfluoroalkyl substances (PFAS) family, characterized by a carbon chain fully fluorinated at all carbon atoms. It is used in various industrial applications, including firefighting foams, stain repellents, and surfactants. Its stability and lipophobic properties contribute to its environmental persistence and bioaccumulation potential.

In Vivo Studies

- Subchronic Toxicity in Primates : A study involving male and female monkeys administered with varying doses of PFOS (0, 0.03, 0.15, or 0.75 mg/kg/day) for 182 days revealed significant adverse effects at the highest dose. These included:

- Effects on Rats : Chronic dietary exposure studies in Sprague Dawley rats showed increased liver weight associated with hepatocellular hypertrophy. Notably, PFOS exposure led to alterations in serum lipid profiles, particularly lowering total cholesterol levels without evidence of peroxisomal proliferation .

- Perinatal Effects : In utero exposure to PFOS resulted in dose-dependent perinatal mortality in rodent models, suggesting significant developmental toxicity .

In Vitro Studies

- Cellular Mechanisms : PFOS has been shown to interfere with mitochondrial bioenergetics and disrupt gap junctional intercellular communication. Additionally, it affects fatty acid binding protein interactions in liver cells, contributing to hepatic toxicity .

- Thyroid Cell Impact : Research indicates that PFOS can inhibit cell proliferation in rat thyroid cell lines (FRTL-5), primarily through increased cell death mechanisms at concentrations as low as 5 nM .

- Neuronal Effects : Studies on primary rat neurons revealed that PFOS exposure altered calcium homeostasis by releasing intracellular calcium stores via ryanodine receptors and IP3 receptors, potentially disrupting neuronal function .

PFOS acts primarily through the activation of peroxisome proliferator-activated receptors (PPARs), leading to:

- Liver growth and proliferation of peroxisomes.

- Altered lipid metabolism resulting in elevated intrahepatic lipids while lowering serum cholesterol levels.

- Immunotoxicity characterized by impaired T-cell responses .

Case Studies

Human Health Implications

Epidemiological studies have associated PFOS exposure with various health effects in humans, including:

- Increased serum cholesterol levels.

- Impaired immune responses following vaccinations.

- Potential reproductive toxicity indicated by altered hormone levels.

The half-life of PFOS in humans is significantly longer than in laboratory animals, raising concerns about chronic exposure risks due to bioaccumulation .

特性

CAS番号 |

2795-39-3 |

|---|---|

分子式 |

C8HF17KO3S |

分子量 |

539.23 g/mol |

IUPAC名 |

potassium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate |

InChI |

InChI=1S/C8HF17O3S.K/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;/h(H,26,27,28); |

InChIキー |

QGTQTQBVAMFOGO-UHFFFAOYSA-N |

SMILES |

C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[K+] |

異性体SMILES |

C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[K+] |

正規SMILES |

C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[K] |

Key on ui other cas no. |

2795-39-3 |

ピクトグラム |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

同義語 |

1,1,2,,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-1-octanesulfonic Acid Potassium Salt; Fluorad 95; Fluortensid FT 800; Megafac F 110; Megafac F 116; Perfluorooctanesulfonic Acid Potassium Salt; Potassium Heptadecafluorooctane-1-_x000B_sulfonate; Potassiu |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。